3-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid
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Overview
Description
3-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid is a compound that features both an imidazole ring and a benzoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules The benzoic acid moiety is a simple aromatic carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to the presence of the imidazole ring, which is a common pharmacophore in many drugs.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition or as a ligand in coordination chemistry . The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simple five-membered ring with two nitrogen atoms, known for its presence in histidine and other biologically active molecules.
Benzoic Acid: A simple aromatic carboxylic acid, widely used as a preservative and in the synthesis of various organic compounds.
Histidine: An amino acid containing an imidazole ring, essential for protein synthesis and enzyme function.
Uniqueness
3-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid is unique due to the combination of the imidazole ring and the benzoic acid moiety in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-[hydroxy(1H-imidazol-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C11H10N2O3/c14-9(10-12-4-5-13-10)7-2-1-3-8(6-7)11(15)16/h1-6,9,14H,(H,12,13)(H,15,16) |
InChI Key |
GBBJJDYVKPGLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C2=NC=CN2)O |
Origin of Product |
United States |
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